molecular formula C16H14BrN3O8 B5422421 methyl {5-bromo-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetate

methyl {5-bromo-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetate

Cat. No.: B5422421
M. Wt: 456.20 g/mol
InChI Key: AHAVXAGHJPLTKB-ARJAWSKDSA-N
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Description

The compound contains several functional groups including a bromo group, a nitro group, a methoxy group, and a pyrimidinyl group. These groups are known to have various chemical properties which can influence the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitro group and the bromo group could potentially introduce some interesting electronic effects .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present. For example, the bromo group is a good leaving group, while the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with the compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promising properties, it could be further optimized and studied in more detail .

Properties

IUPAC Name

methyl 2-[5-bromo-4-[(Z)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]-2-methoxyphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O8/c1-26-10-5-8(9(17)6-11(10)28-7-13(21)27-2)3-4-12-18-15(22)14(20(24)25)16(23)19-12/h3-6H,7H2,1-2H3,(H2,18,19,22,23)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAVXAGHJPLTKB-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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